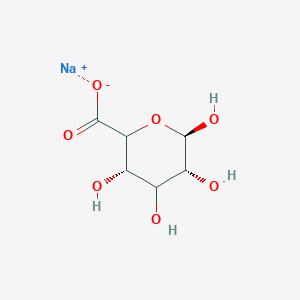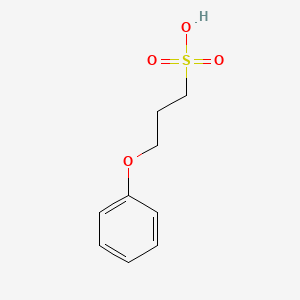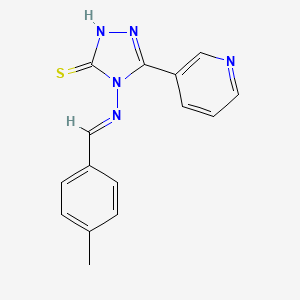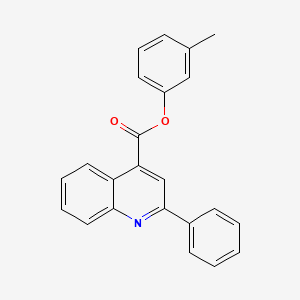
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the use of specific organic reactions to construct its complex structure. One common method involves the reaction of a suitable precursor with sodium hydroxide under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production . Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes and interactions . In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
Mechanism of Action
The mechanism of action of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes . The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate include other tetrahydroxyoxane derivatives and carboxylates . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its unique combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C6H9NaO7 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1?,2-,3+,4?,6+;/m0./s1 |
InChI Key |
MSXHSNHNTORCAW-NMRVOGSPSA-M |
Isomeric SMILES |
[C@@H]1([C@@H](OC([C@H](C1O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B12046280.png)
![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B12046282.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12046296.png)
![Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate](/img/structure/B12046298.png)
![4-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12046302.png)


![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)

